Cas no 16849-97-1 (Acetic acid,2-mercapto-, 3-methylbutyl ester)

Acetic acid, 2-mercapto-, 3-methylbutyl ester (CAS: 50746-10-6) is a sulfur-containing ester with a distinctive thiol functional group. This compound is characterized by its strong, pungent odor, typical of mercaptan derivatives, and is commonly used as a flavoring agent or fragrance intermediate due to its potent aroma profile. Its chemical structure, combining a thiol and an ester moiety, makes it reactive and useful in organic synthesis, particularly in the production of heterocyclic compounds or as a building block for specialty chemicals. The 3-methylbutyl (isoamyl) group enhances its volatility and solubility in organic solvents, facilitating applications in formulations requiring controlled release or specific reactivity. Proper handling is advised due to its potential sensitivity to oxidation.
Acetic acid,2-mercapto-, 3-methylbutyl ester structure
16849-97-1 structure
Product Name:Acetic acid,2-mercapto-, 3-methylbutyl ester
CAS No:16849-97-1
MF:C7H14O2S
MW:162.249861240387
CID:121931
PubChem ID:536885
Update Time:2025-06-08

Acetic acid,2-mercapto-, 3-methylbutyl ester Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-mercapto-, 3-methylbutyl ester
    • ISO-AMYL THIOGLYCOLATE
    • ISOPENTYL THIOGLYCOLATE,PRACTICAL
    • ISOPENTYL THIOGLYCOLATE
    • mercapto-acetic acid isopentyl ester
    • Mercaptoacetic acid isopentyl ester
    • Mercaptoessigsaeure-isopentylester
    • Mercapto-essigsaeure-isopentylester
    • Thioglycolsaeure-isopentylester
    • Thioglykolsaeure-isopentylester
    • ISOPENTYL MERCAPTOACETATE
    • (s)-3-methylbutanyl thioacetate
    • Acetic acid, mercapto-, isopentyl ester
    • 3-methylbutyl 2-sulfanylacetate
    • Isoamyl thioglycolate
    • Acetic acid, mercapto-, 3-methylbutyl ester
    • SCHEMBL1405523
    • Isopentyl sulfanylacetate #
    • AKOS006272042
    • 16849-97-1
    • WNMCXBGTMQTKEU-UHFFFAOYSA-N
    • isopentyl 2-mercaptoacetate
    • FT-0695805
    • Inchi: 1S/C7H14O2S/c1-6(2)3-4-9-7(8)5-10/h6,10H,3-5H2,1-2H3
    • InChI Key: WNMCXBGTMQTKEU-UHFFFAOYSA-N
    • SMILES: SCC(=O)OCCC(C)C

Computed Properties

  • Exact Mass: 162.07152
  • Monoisotopic Mass: 162.07145086g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 27.3Ų

Experimental Properties

  • PSA: 26.3
  • LogP: 1.50550

Acetic acid,2-mercapto-, 3-methylbutyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
City Chemical
894P-100GM
Iso-Pentyl Thioglycolate
16849-97-1 practical
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$114.17 2023-09-19

Additional information on Acetic acid,2-mercapto-, 3-methylbutyl ester

Comprehensive Analysis of Acetic acid,2-mercapto-, 3-methylbutyl ester (CAS No. 16849-97-1)

Acetic acid,2-mercapto-, 3-methylbutyl ester, also known by its CAS number 16849-97-1, is a specialized organic compound with a unique combination of functional groups. This ester derivative of 2-mercaptoacetic acid and 3-methylbutanol is gaining attention in various industries due to its distinctive chemical properties. The compound's molecular structure features a thiol group (-SH) and an ester linkage, making it valuable for applications ranging from flavor and fragrance formulations to specialty chemical synthesis.

In recent years, there has been growing interest in sulfur-containing compounds like Acetic acid,2-mercapto-, 3-methylbutyl ester, particularly in the context of green chemistry and sustainable manufacturing. Researchers are exploring its potential as a bio-based intermediate, aligning with current trends toward eco-friendly chemical production. The compound's volatile nature and characteristic aroma make it particularly interesting for the flavor and fragrance industry, where consumers are increasingly demanding natural-derived ingredients.

The synthesis of CAS 16849-97-1 typically involves esterification reactions between 2-mercaptoacetic acid and isoamyl alcohol (3-methyl-1-butanol). Modern production methods focus on catalytic efficiency and waste reduction, responding to industry demands for process optimization. Analytical techniques such as GC-MS and NMR spectroscopy are essential for characterizing this compound, ensuring purity standards meet the requirements of various applications.

From a physicochemical perspective, Acetic acid,2-mercapto-, 3-methylbutyl ester exhibits properties that make it valuable in multiple domains. Its molecular weight of 162.25 g/mol and boiling point characteristics contribute to its volatility, an important factor in aroma release applications. The compound's solubility profile allows for formulation flexibility, while its chemical stability under proper storage conditions ensures shelf-life longevity.

In the flavor industry, this compound is valued for its ability to impart tropical fruit notes, particularly reminiscent of passion fruit and guava. As consumer preferences shift toward exotic flavor profiles, the demand for such specialty esters continues to grow. Product developers are particularly interested in how CAS 16849-97-1 can enhance natural flavor systems while meeting clean label requirements.

The cosmetics industry has also shown interest in 2-mercaptoacetic acid esters like this compound, particularly for their potential in fragrance compounding. With increasing consumer awareness of sustainable beauty products, manufacturers are exploring green chemistry alternatives to traditional fragrance ingredients. The compound's molecular characteristics make it suitable for creating long-lasting scent profiles in various personal care formulations.

From a safety and regulatory standpoint, proper handling of Acetic acid,2-mercapto-, 3-methylbutyl ester requires standard laboratory precautions. While not classified as hazardous under normal use conditions, appropriate ventilation and personal protective equipment are recommended when working with the concentrated material. Regulatory status varies by region, with most jurisdictions allowing its use in food contact applications and cosmetic formulations within specified limits.

Recent scientific literature highlights ongoing research into novel applications for CAS 16849-97-1. Studies explore its potential as a chemical building block for more complex molecules, particularly in pharmaceutical intermediates and agrochemical formulations. The compound's reactivity profile makes it interesting for click chemistry applications, a rapidly growing field in drug discovery and material science.

Market trends indicate growing demand for specialty esters like Acetic acid,2-mercapto-, 3-methylbutyl ester, driven by expansion in the flavor and fragrance sector and increasing applications in high-value chemical synthesis. Manufacturers are responding with improved production scalability and quality control measures to meet industry needs. The compound's position at the intersection of fine chemicals and consumer product ingredients ensures its continued relevance in multiple markets.

For researchers and product developers working with CAS 16849-97-1, understanding its structure-activity relationships is crucial. The compound's thiol functionality provides unique chemical reactivity, while the ester group contributes to its volatility and organoleptic properties. These characteristics open possibilities for molecular modification and derivatization, creating opportunities for innovation in various applied chemistry fields.

Looking forward, the applications of Acetic acid,2-mercapto-, 3-methylbutyl ester are likely to expand as green chemistry technologies advance. The development of biocatalytic processes for its production and the exploration of renewable feedstock sources align with global sustainability goals. As analytical techniques become more sophisticated, our understanding of this compound's structure-property relationships will continue to deepen, potentially revealing new applications in advanced materials and specialty formulations.

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